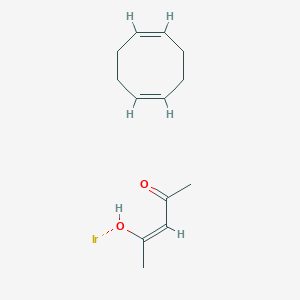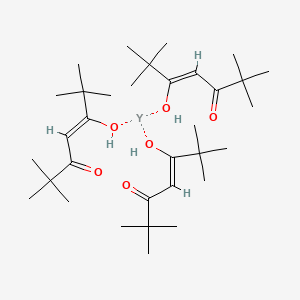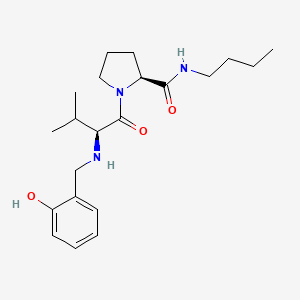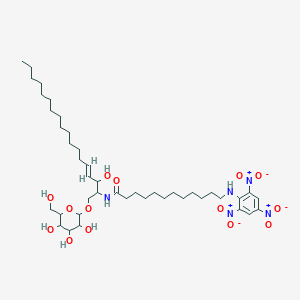
2-Butene-1,1,1-d3(6ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-1,1,1-d3 (6ci) is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is commonly used in various scientific research applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene-1,1,1-d3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of 2-Butene-1,1,1-d3 involves the large-scale deuteration of 2-butene using deuterium gas. The process is carried out in specialized reactors designed to handle deuterium gas and ensure efficient isotopic exchange. The product is then purified through distillation to separate the cis and trans isomers .
Chemical Reactions Analysis
Types of Reactions
2-Butene-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert 2-Butene-1,1,1-d3 to butane derivatives.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Butane derivatives.
Substitution: Halogenated 2-butene derivatives.
Scientific Research Applications
2-Butene-1,1,1-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of deuterated compounds for specialized applications.
Mechanism of Action
The mechanism of action of 2-Butene-1,1,1-d3 involves its participation in chemical reactions where the deuterium atoms provide unique insights into reaction pathways. The isotopic labeling allows for the tracking of molecular transformations and the study of reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Butene-d8: Another deuterated butene with all hydrogen atoms replaced by deuterium.
2-Methylpropane-13C4: A deuterated and carbon-13 labeled compound used in similar research applications.
Uniqueness
2-Butene-1,1,1-d3 is unique due to its specific isotopic labeling at the 1,1,1 positions, which provides distinct advantages in tracing and studying reaction mechanisms compared to other deuterated compounds. Its mixture of cis and trans isomers also offers additional insights into stereochemical effects in reactions .
Properties
Molecular Formula |
C4H8 |
|---|---|
Molecular Weight |
59.12 g/mol |
IUPAC Name |
(E)-1,1,1-trideuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+/i1D3 |
InChI Key |
IAQRGUVFOMOMEM-VGIDZVCYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/C |
Canonical SMILES |
CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)


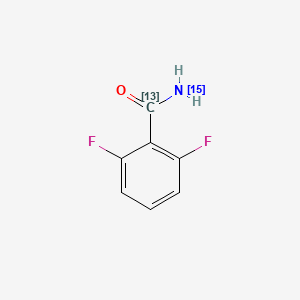


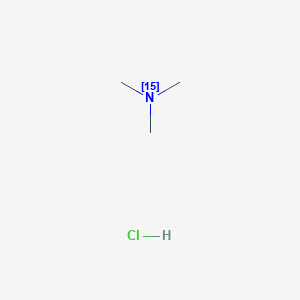
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)
